
N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide, also known as CEM, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline solid that is soluble in both water and organic solvents. CEM has been found to exhibit a wide range of biological activities, making it a valuable tool for studying various biochemical processes.
Wirkmechanismus
The mechanism of action of N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide involves its ability to bind to the active site of target enzymes and receptors, thereby inhibiting their activity. It has been found to interact with the amino acid residues present in the active site of these proteins, leading to a conformational change that prevents their catalytic activity.
Biochemical and Physiological Effects:
N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of cathepsin B and L. N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide has also been found to reduce inflammation by inhibiting the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. In addition, N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide has been shown to reduce pain by inhibiting the activity of the kappa opioid receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide in lab experiments is its high potency and specificity towards its target enzymes and receptors. This allows for the selective inhibition of these proteins without affecting other cellular processes. However, one of the limitations of using N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide is its potential toxicity towards non-target proteins, which can lead to unwanted side effects.
Zukünftige Richtungen
There are several future directions that can be explored using N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide. One potential area of research is the development of novel inhibitors of cathepsin B and L, which can be used for the treatment of cancer and other pathological conditions. Another area of research is the development of selective inhibitors of the kappa opioid receptor, which can be used for the treatment of pain without the unwanted side effects associated with traditional opioid drugs. Finally, the development of new synthetic routes for N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide can also be explored to improve its efficiency and reduce its cost of production.
Synthesemethoden
The synthesis of N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide involves the reaction of 4-ethoxybenzaldehyde with malononitrile in the presence of a catalytic amount of piperidine. The resulting product is then treated with ethyl chloroformate to form the final compound, N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide.
Wissenschaftliche Forschungsanwendungen
N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide has been extensively used in scientific research as a potent inhibitor of various enzymes and receptors. It has been found to inhibit the activity of several proteases, including cathepsin B and cathepsin L, which are involved in various pathological conditions such as cancer and inflammation. N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide has also been shown to inhibit the activity of the kappa opioid receptor, which is involved in pain management.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-2-19-12-5-3-11(4-6-12)13(17)7-8-14(18)16-10-9-15/h3-6H,2,7-8,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVOTEOFMFSSRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclohexyl)-N-methyl-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2797671.png)
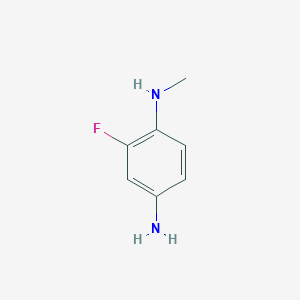
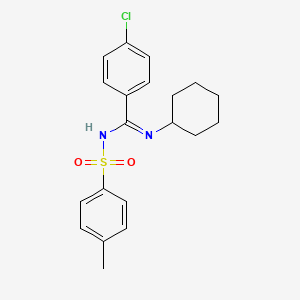
![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2797678.png)
![N-[(2-Chloro-4-methylphenyl)methyl]-N-[(2R)-1-hydroxypropan-2-yl]prop-2-enamide](/img/structure/B2797679.png)
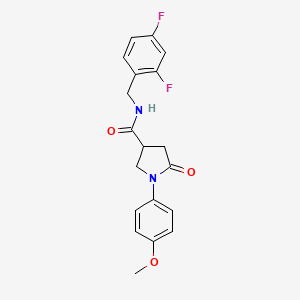
![N-ethyl-2-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2797682.png)
![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2797685.png)
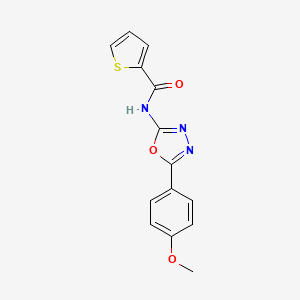

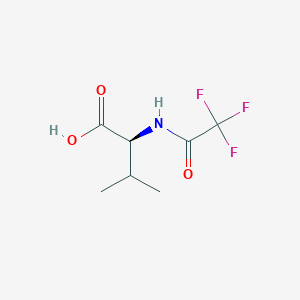
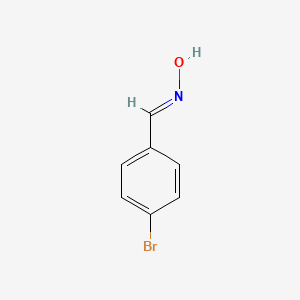

![1-[(2-Methylphenyl)methyl]benzimidazole-2-carbaldehyde](/img/structure/B2797693.png)